
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Overview
Description
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (CAS: 93107-30-3) is a fluorinated quinolone derivative with the molecular formula C₁₃H₉F₂NO₃ and a molecular weight of 265.21 g/mol . It serves as a critical intermediate in synthesizing broad-spectrum fluoroquinolone antibiotics, including gatifloxacin, besifloxacin, and moxifloxacin . Structurally, it features a cyclopropyl group at position 1, fluorine atoms at positions 6 and 7, and a carboxylic acid moiety at position 3, which are essential for antibacterial activity .
The compound has been identified in environmental studies as a fluorine-containing aromatic pollutant in wastewater-derived fertilizers, highlighting its environmental persistence . Its synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution and cyclization, with yields ranging from 37% to 50% depending on the route .
Mechanism of Action
Target of Action
It is a metabolite of moxifloxacin , which is a broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
As a metabolite of Moxifloxacin, this compound likely shares a similar mode of action. Moxifloxacin inhibits the DNA gyrase and topoisomerase IV enzymes, preventing the supercoiling of bacterial DNA and disrupting DNA replication and transcription . This leads to the death of the bacteria .
Biochemical Pathways
Fluoroquinolones, including Moxifloxacin, target DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Resistance can occur through mutations in these target enzymes, reducing drug binding, or through efflux pumps that remove the drug from the bacterial cell .
Pharmacokinetics
Moxifloxacin is well absorbed orally, widely distributed in the body, metabolized by the liver, and excreted in the bile and urine .
Result of Action
By inhibiting DNA gyrase and topoisomerase IV, it disrupts bacterial DNA replication and transcription, leading to bacterial death .
Biological Activity
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (commonly referred to as a fluoroquinolone derivative) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₁F₂N₁O₄
- Molecular Weight : 295.24 g/mol
- CAS Number : 93107-30-3
Antibacterial Properties
Fluoroquinolones are known for their broad-spectrum antibacterial activity. The compound exhibits significant efficacy against various bacterial strains, particularly Gram-negative bacteria.
Mechanism of Action :
- Inhibition of DNA Gyrase : The primary action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.
- Bactericidal Effect : By interfering with DNA replication, these compounds lead to bacterial cell death.
Efficacy Against Specific Pathogens
Research indicates that this compound is effective against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
Case Studies
-
Study on E. coli Inhibition :
- Objective : To evaluate the antibacterial activity against E. coli.
- Methodology : Disk diffusion method was employed.
- Results : The compound showed a significant zone of inhibition (average diameter of 25 mm) compared to control antibiotics.
-
Comparative Study with Other Fluoroquinolones :
- Objective : To compare the efficacy of this compound with moxifloxacin.
- Results : The compound demonstrated comparable efficacy with a slightly higher potency against resistant strains.
Data Table
Compound Name | Antibacterial Spectrum | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli, S. aureus, P. aeruginosa | 25 |
Moxifloxacin | E. coli, S. aureus | 23 |
Ciprofloxacin | E. coli | 20 |
Safety and Toxicity
While the antibacterial properties are promising, safety assessments are crucial. Preliminary studies suggest moderate toxicity levels in vitro; however, further in vivo studies are needed to establish a comprehensive safety profile.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFN O
- Molecular Weight : 265.21 g/mol
- CAS Number : 93107-30-3
- Melting Point : 289°C
- Boiling Point : 434.2°C (predicted)
The compound belongs to the quinolone class of antibiotics, characterized by a bicyclic structure that includes a fused benzene and pyridine ring. Its structural features contribute to its biological activity and efficacy against various pathogens.
Antibacterial Applications
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is primarily recognized for its role as a metabolite of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound has been utilized in the synthesis of chiral aminopiperidinyl quinolones that demonstrate potent antibacterial activity against resistant strains of bacteria.
Synthesis of Antibacterial Agents
The compound serves as an intermediate in the synthesis of several key antibiotics, including:
- Ciprofloxacin
- Moxifloxacin
These antibiotics are effective against a range of Gram-positive and Gram-negative bacteria, making them valuable in treating various infections.
Pharmacological Insights
Research has shown that derivatives of this compound exhibit enhanced antibacterial properties compared to their predecessors. Studies indicate that these compounds not only possess higher antibacterial activity but also improved bioavailability and absorption characteristics.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that modifications to the cyclopropyl group significantly enhance the antimicrobial efficacy against resistant bacterial strains. The derivatives showed promising results in both in vitro and in vivo models.
- Safety Profile : Clinical evaluations have indicated a favorable safety profile for compounds derived from this acid, making them suitable candidates for further development in human medicine.
Table: Comparison of Antibacterial Agents Derived from this compound
Compound Name | Activity Spectrum | Bioavailability | Resistance Profile |
---|---|---|---|
Moxifloxacin | Broad-spectrum | High | Low |
Ciprofloxacin | Broad-spectrum | Moderate | Moderate |
1-Cyclopropyl-Difluoro Derivative | Enhanced against resistant strains | High | Very Low |
Q & A
Basic Research Questions
Q. What synthetic intermediates are critical for preparing 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, and how are they characterized?
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 112811-71-9) is a key intermediate, synthesized via cyclocondensation of cyclopropylamine with fluoro-substituted precursors. Characterization involves HPLC (≥98% purity validation) and spectroscopic methods (e.g., H/C NMR for confirming substituent positions and ester group integrity) .
Q. How can researchers ensure the purity of the compound during synthesis?
Pharmacopeial guidelines recommend sterility testing (USP〈71〉), pH verification (5.1–5.7 range), and particulate matter analysis in ophthalmic solutions (USP〈789〉). Impurity profiling via HPLC should monitor byproducts such as 8-hydroxy or 8-methoxy derivatives (e.g., CAS: 154093-72-8), which arise from incomplete methoxylation or hydrolysis .
Q. What structural modifications enhance the antibacterial activity of this quinolinecarboxylic acid scaffold?
Substitutions at the C-7 and C-8 positions (e.g., piperazinyl, pyrrolidinyl, or nitroso-piperazine groups) significantly impact activity. For example, introducing a 4-nitrosopiperazine moiety (CAS: 189279-53-6) improves DNA gyrase inhibition, while methoxy groups at C-8 reduce metabolic instability .
Advanced Research Questions
Q. How do crystallographic studies inform the conformational stability of this compound?
Single-crystal X-ray diffraction (e.g., triclinic system, space group , Å, Å) reveals planar quinoline cores and hydrogen-bonding interactions between the carboxylic acid group and water molecules. This data guides molecular docking studies to predict target binding .
Q. What methodologies resolve contradictions in SAR data for fluoroquinolone derivatives?
Comparative MIC assays against Gram-negative and Gram-positive strains, combined with molecular dynamics simulations, clarify discrepancies. For instance, conflicting reports on C-8 methoxy vs. hydroxy groups are resolved by testing under varying pH conditions to account for ionization effects .
Q. How can enantiomeric purity be validated during asymmetric synthesis?
Chiral HPLC with a Cu(II)-L-isoleucine buffer (pH 4.5) separates enantiomers. Mobile phase optimization (methanol/buffer ratios) ensures resolution of diastereomers, critical for avoiding toxicity from non-target enantiomers .
Q. What strategies mitigate isosteric impurities in large-scale synthesis?
Reaction condition optimization (e.g., temperature-controlled nitrosation at C-7) minimizes byproducts like 8-chloro-6,7-difluoro analogs (CAS: 86393-33-1). Process impurities ≤0.15% are excluded from total impurity calculations per pharmacopeial standards .
Q. Methodological Tables
Table 1. Key Analytical Parameters for Purity Testing
Parameter | Method | Specification | Reference |
---|---|---|---|
Sterility | USP〈71〉 | No microbial growth | |
pH | USP〈791〉 | 5.1–5.7 | |
Osmolality | USP〈785〉 | 260–330 mOsmol/kg | |
Chiral Purity | Chiral HPLC | ≥99% enantiomeric excess |
Table 2. Structural Modifications and Bioactivity
Substituent Position | Modification | Bioactivity Impact | Reference |
---|---|---|---|
C-7 | 4-Nitrosopiperazine | Enhanced gyrase binding | |
C-8 | Methoxy → Hydroxy | Reduced metabolic clearance | |
C-6 | Fluoro retention | Broad-spectrum efficacy |
Q. Notes for Experimental Design
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Substituent Positions and Key Properties of Selected Quinolones
Key Observations :
- Fluorine Substitution : The dual fluorine atoms at R6 and R7 in the target compound enhance DNA gyrase inhibition compared to ciprofloxacin (single F at R6) .
- R8 Modifications : Methoxy (OCH₃) or methyl (CH₃) groups at R8 improve lipophilicity and bioavailability, as seen in gatifloxacin and moxifloxacin .
- Chlorine Substitution : Besifloxacin’s chlorine at R7 broadens activity against Gram-positive pathogens .
Antibacterial Activity and Efficacy
Table 2: In Vitro Antibacterial Activity Against E. coli
Compound | MIC₉₀ (µg/mL) | Mechanism of Action |
---|---|---|
Target Compound (CDDO) | 0.5–1.0 | DNA gyrase/topoisomerase IV inhibition |
Levofloxacin (LVFX) | 0.25–0.5 | Dual-targeting gyrase and topoisomerase |
Ciprofloxacin (CPFX) | 0.06–0.12 | High-affinity gyrase binding |
The target compound exhibits moderate activity against E. coli (MIC₉₀: 0.5–1.0 µg/mL), outperformed by ciprofloxacin but comparable to early-generation quinolones. Its efficacy is attributed to the cyclopropyl group stabilizing drug-enzyme interactions .
Impurity Profiles and Regulatory Considerations
Other by-products, such as GTS-STG-1A and GTS/STG-1B, require monitoring during synthesis to meet pharmacopeial standards .
Properties
IUPAC Name |
1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c14-9-3-7-11(4-10(9)15)16(6-1-2-6)5-8(12(7)17)13(18)19/h3-6H,1-2H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEXGVPHPGXAGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869113 | |
Record name | 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93107-30-3 | |
Record name | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93107-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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